![molecular formula C16H20ClNO4S B2487825 Benzyl 3-chlorosulfonyl-1-azaspiro[4.4]nonane-1-carboxylate CAS No. 2445791-89-7](/img/structure/B2487825.png)

Benzyl 3-chlorosulfonyl-1-azaspiro[4.4]nonane-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Spirocyclic compounds, including azaspiro derivatives, are of significant interest in organic chemistry due to their complex structure and potential applications in drug development and material science. They often feature unique physical and chemical properties due to their rigid, three-dimensional frameworks.

Synthesis Analysis

The synthesis of azaspiro derivatives, such as the related compound N-butyloxycarbonylalanyl-1,4-dioxa-7-azaspiro[4,4]nonane-8(S)-carboxylic acid ethyl ester, typically involves multi-step organic reactions. These processes may include cyclization reactions, protection and deprotection of functional groups, and the introduction of specific substituents like chlorosulfonyl groups (Slavinskaya et al., 1996).

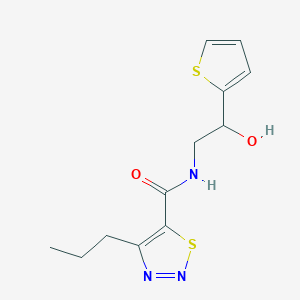

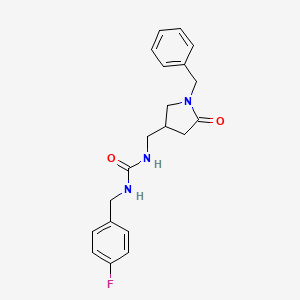

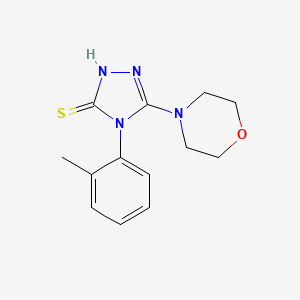

Molecular Structure Analysis

The molecular structure of azaspiro compounds is characterized by the presence of a spiro linkage that connects two cyclic structures, one of which contains nitrogen. This unique configuration can be elucidated using techniques such as X-ray crystallography, as demonstrated in studies on similar compounds (Manjunath et al., 2011).

Chemical Reactions and Properties

Azaspiro compounds can undergo various chemical reactions, including functional group transformations, cycloadditions, and nucleophilic substitutions. The presence of functional groups like chlorosulfonyl enhances their reactivity, making them versatile intermediates in organic synthesis. For instance, substituted azaspiro compounds have been synthesized through regioselective cycloaddition reactions (Molchanov & Tran, 2013).

Physical Properties Analysis

The physical properties of azaspiro compounds, such as melting points, solubility, and crystallinity, are influenced by their molecular structure and substituents. These properties are crucial for determining their suitability for various applications, including pharmaceuticals and materials science.

Chemical Properties Analysis

The chemical properties of azaspiro derivatives, including acidity, basicity, and reactivity towards electrophiles and nucleophiles, are dictated by the nature of their functional groups and the spirocyclic framework. Studies on similar compounds have shown that modifications to the azaspiro core can significantly affect their chemical behavior and potential biological activity (Obniska et al., 2005).

Wissenschaftliche Forschungsanwendungen

Anticonvulsant Properties and SAR Studies :

- N-benzyl and N-aminophenyl derivatives of 2-azaspiro[4.4]nonane have been synthesized and evaluated for anticonvulsant activity. The study provided insights into the structure-activity relationship (SAR) of these compounds, revealing that certain derivatives, particularly N-aminophenyl-2-azaspiro[4.4]nonane-1,3-dione, showed significant potency in animal models. X-ray structures of derivatives were analyzed to understand the structural basis of their activity (Obniska et al., 2005).

Synthesis Techniques :

- Research has focused on developing novel synthesis techniques for azaspiro[4.4]nonane derivatives. For instance, a diiron nonacarbonyl-assisted spirocyclization reaction was utilized for the synthesis of a specific diastereomer of 1-benzyl-7,9-dimethyl-8-oxo-1-azaspiro[4.4]nonane-6-carbonitrile, showcasing the chemical versatility and the complex structural characteristics of these compounds (Gravestock & McKenzie, 2002).

Reformatsky Reaction and Derivative Synthesis :

- The Reformatsky reaction involving methyl 1-bromocycloalkane-1-carboxylates with aromatic aldehyde phenyl- and benzoylhydrazones has been employed to produce various 2-azaspiro[4.4]nonane derivatives. This reaction demonstrates the compound's utility in constructing complex molecular architectures (Shchepin et al., 2007).

Lipophilicity and Anticonvulsant Activity Relationship :

- The relationship between the lipophilicity of N-benzyl-2-azaspiro[4.4]nonane- and [4.5]decane-1,3-dione derivatives and their anticonvulsant activity was investigated, highlighting the significance of lipophilicity in the pharmacological activity of these compounds (Obniska & Kamiński, 2005).

Spirocyclization Mechanism and Kinetics :

- Studies have been conducted on the sequential generation and spirocyclization of N-alkoxyaminyl radicals to produce 1-azaspiro[4.4]nonane, a prominent scaffold in organic and medicinal chemistry. These studies provide a deep understanding of the mechanisms and kinetics involved in the formation of these compounds, which is crucial for designing and synthesizing novel derivatives (Bejarano et al., 2022).

Safety And Hazards

Zukünftige Richtungen

While specific future directions for the study of “Benzyl 3-chlorosulfonyl-1-azaspiro[4.4]nonane-1-carboxylate” are not mentioned in the sources, the field of spirocyclic compounds is of significant interest in medicinal chemistry . These compounds, including 1-azaspiro[4.4]nonane derivatives, have shown potential in various biological applications, suggesting a promising direction for future research.

Eigenschaften

IUPAC Name |

benzyl 3-chlorosulfonyl-1-azaspiro[4.4]nonane-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20ClNO4S/c17-23(20,21)14-10-16(8-4-5-9-16)18(11-14)15(19)22-12-13-6-2-1-3-7-13/h1-3,6-7,14H,4-5,8-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUMSFEVJSGTFQA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(C1)CC(CN2C(=O)OCC3=CC=CC=C3)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20ClNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 3-chlorosulfonyl-1-azaspiro[4.4]nonane-1-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-({6-[(3,4-Dimethylphenyl)sulfonyl]pyridin-3-yl}carbonyl)-4-phenylpiperazine](/img/structure/B2487743.png)

![N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2487747.png)

![5-[({(Z)-amino[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methylidene}amino)oxy]-5-oxopentanoic acid](/img/structure/B2487748.png)

![4,7,8-Trimethyl-2-(2-morpholin-4-ylethyl)-6-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2487751.png)

![3-cyclohexyl-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]propanamide](/img/structure/B2487753.png)

![N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2487758.png)

![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2487763.png)